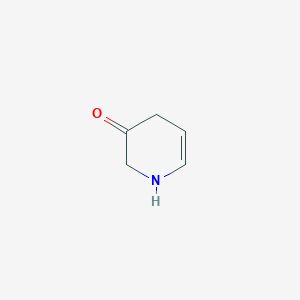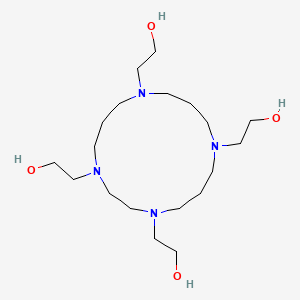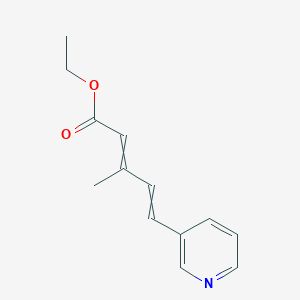
1,4-Dihydropyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropyridin-3(2H)-one is a derivative of dihydropyridine, a class of compounds known for their significant biological and medicinal properties. These compounds are widely used in the pharmaceutical industry, particularly as calcium channel blockers for the treatment of cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridin-3(2H)-one can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. This reaction typically occurs in acetic acid or refluxing ethanol . Another method involves the use of ionic liquids as environmentally friendly solvents, which can be recycled and reused .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Hantzsch reactions. The use of ionic liquids has also been explored for industrial production due to their recyclability and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydropyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydropyridin-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is a key component in the development of calcium channel blockers used to treat hypertension and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dihydropyridin-3(2H)-one involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other calcium channel blockers .
Comparación Con Compuestos Similares
1,4-Dihydropyridin-3(2H)-one is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine. it is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include:
Nifedipine: A widely used calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used to treat hypertension.
Propiedades
Número CAS |
154502-34-8 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-pyridin-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2 |
Clave InChI |
GHBVQSMEYOJACB-UHFFFAOYSA-N |
SMILES canónico |
C1C=CNCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






silane](/img/structure/B14271067.png)





